2-phenoxy-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide
Overview
Description
2-phenoxy-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by the presence of a phenoxy group, a pyrrole ring, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide typically involves the reaction of 1-(1H-pyrrol-1-yl)benzohydrazide with substituted benzoic acids in the presence of N,N-dimethylformamide, HBTU, and DIEA. This method ensures the formation of the desired acetamide compound with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize automated reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenoxy acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenoxy and pyrrole groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions include phenoxy acids, amine derivatives, and various substituted phenoxyacetamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown promise in biological studies due to its potential interactions with biological targets.
Medicine: Research has indicated potential therapeutic applications, particularly in the development of new pharmaceutical agents.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide involves its interaction with specific molecular targets. Studies have shown that the compound can inhibit enzymes such as enoyl ACP reductase and dihydrofolate reductase . These interactions disrupt essential biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
- N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
- N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide
Uniqueness
2-phenoxy-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide is unique due to its specific combination of a phenoxy group, a pyrrole ring, and an acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-phenoxy-N-[(4-pyrrol-1-ylphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-19(15-23-18-6-2-1-3-7-18)20-14-16-8-10-17(11-9-16)21-12-4-5-13-21/h1-13H,14-15H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFJVNZMCCEBAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)N3C=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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